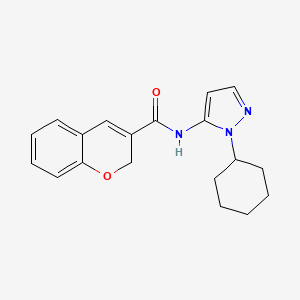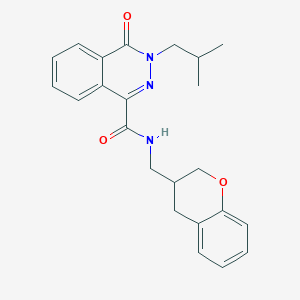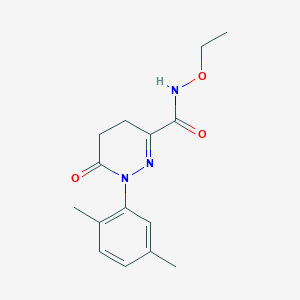
N-(2-cyclohexylpyrazol-3-yl)-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-cyclohexylpyrazol-3-yl)-2H-chromene-3-carboxamide, also known as CR8, is a small molecule inhibitor of cyclin-dependent kinase 9 (CDK9). CDK9 is a protein that plays a critical role in transcriptional elongation and is involved in the regulation of cell cycle progression and gene expression. CR8 has been shown to have potential therapeutic applications in the treatment of cancer, HIV, and other diseases.
Wirkmechanismus
N-(2-cyclohexylpyrazol-3-yl)-2H-chromene-3-carboxamide works by binding to the ATP-binding site of CDK9, preventing its activity and inhibiting transcriptional elongation. This leads to the downregulation of genes involved in cell cycle progression and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer and antiviral effects, N-(2-cyclohexylpyrazol-3-yl)-2H-chromene-3-carboxamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit inflammation and angiogenesis, which are involved in the development and progression of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2-cyclohexylpyrazol-3-yl)-2H-chromene-3-carboxamide is its high selectivity for CDK9, which reduces the risk of off-target effects. However, one limitation is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of N-(2-cyclohexylpyrazol-3-yl)-2H-chromene-3-carboxamide. One potential direction is the optimization of its pharmacokinetic properties to improve its bioavailability and reduce its toxicity. Another direction is the development of combination therapies with other drugs to enhance its anticancer and antiviral effects. Additionally, further research is needed to fully understand its mechanism of action and identify potential biomarkers for patient selection.
Synthesemethoden
The synthesis of N-(2-cyclohexylpyrazol-3-yl)-2H-chromene-3-carboxamide involves several steps, including the reaction of 2-cyclohexylpyrazole with 4-bromo-2H-chromen-3-one, followed by the reduction of the resulting intermediate with sodium borohydride. The final step involves the reaction of the resulting alcohol with 2-chloro-N-(4-methoxyphenyl)acetamide to yield N-(2-cyclohexylpyrazol-3-yl)-2H-chromene-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(2-cyclohexylpyrazol-3-yl)-2H-chromene-3-carboxamide has been extensively studied in vitro and in vivo for its potential therapeutic applications. In cancer research, CDK9 has been identified as a promising target for the development of new anticancer drugs. N-(2-cyclohexylpyrazol-3-yl)-2H-chromene-3-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia.
In HIV research, CDK9 is required for the replication of the virus. N-(2-cyclohexylpyrazol-3-yl)-2H-chromene-3-carboxamide has been shown to inhibit HIV replication in vitro and in vivo, making it a potential candidate for the development of new antiviral drugs.
Eigenschaften
IUPAC Name |
N-(2-cyclohexylpyrazol-3-yl)-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c23-19(15-12-14-6-4-5-9-17(14)24-13-15)21-18-10-11-20-22(18)16-7-2-1-3-8-16/h4-6,9-12,16H,1-3,7-8,13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHADDCXIYBQHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=CC=N2)NC(=O)C3=CC4=CC=CC=C4OC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclohexylpyrazol-3-yl)-2H-chromene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[[4-(4-Methyl-2-phenylpiperazine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7545858.png)
![N-cyclopropyl-3-(2-hydroxyphenyl)-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B7545864.png)

![4-phenoxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]butanamide](/img/structure/B7545880.png)
![N,N-dimethyl-2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylpropanamide](/img/structure/B7545881.png)
![(4-methylsulfonylpiperazin-1-yl)-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)methanone](/img/structure/B7545887.png)

![N-[1-(1-benzofuran-2-yl)ethyl]pyrimidin-2-amine](/img/structure/B7545897.png)
![N-butan-2-yl-2-[[4-(2-chlorophenyl)-5-pyrrolidin-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7545910.png)

![3-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7545926.png)

![4-[1-oxo-1-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propan-2-yl]oxybenzonitrile](/img/structure/B7545945.png)
